5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate
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Overview
Description
5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE is a complex organic compound that features a combination of cyano, oxo, toluidino, methoxy, and naphthoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl 1-naphthoate with a cyano and oxo-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE include:
- 4-(2-(OXO(2-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE
- 5-(2-CYANO-3-ETHOXY-3-OXO-1-PROPENYL)-3,4-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID
Uniqueness
What sets 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H22N2O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[5-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H22N2O4/c1-19-8-3-6-13-25(19)31-28(32)22(18-30)16-20-14-15-26(34-2)27(17-20)35-29(33)24-12-7-10-21-9-4-5-11-23(21)24/h3-17H,1-2H3,(H,31,32)/b22-16+ |
InChI Key |
BCBFKQOHWQEUMU-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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